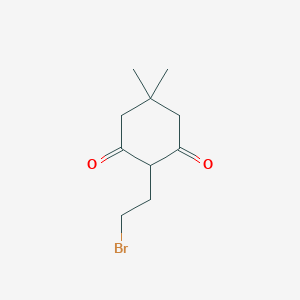
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a bromoethyl group attached to a cyclohexane ring with two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the bromination of a precursor compound. One common method is the bromination of 5,5-dimethylcyclohexane-1,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted cyclohexane derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione depends on its specific application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the ketone groups undergo electron transfer processes to form the corresponding reduced or oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylbenzene: Similar in having a bromoethyl group but attached to a benzene ring instead of a cyclohexane ring.
5,5-Dimethylcyclohexane-1,3-dione: Lacks the bromoethyl group but shares the cyclohexane-1,3-dione core structure.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a bromoethyl group attached to a dioxolane ring, differing in the ring structure.
Uniqueness
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the combination of the bromoethyl group and the cyclohexane-1,3-dione core. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
678176-90-4 |
|---|---|
Formule moléculaire |
C10H15BrO2 |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-10(2)5-8(12)7(3-4-11)9(13)6-10/h7H,3-6H2,1-2H3 |
Clé InChI |
COBPQBNILMUJQU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
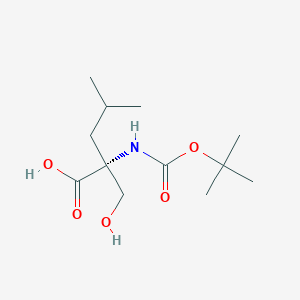

![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)
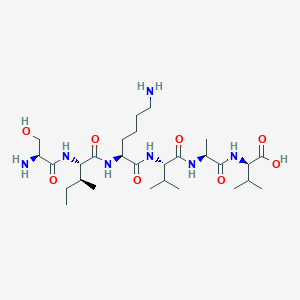

![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
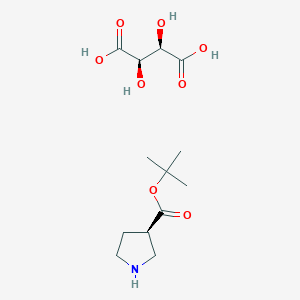
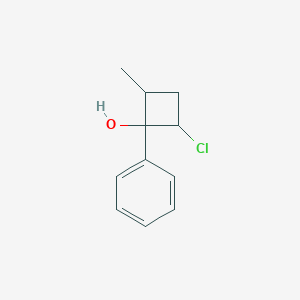
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
